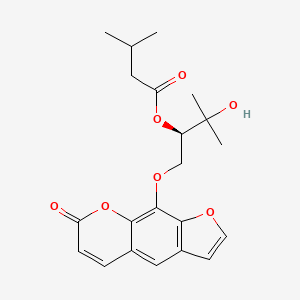

![molecular formula C6H3NS3 B1331154 3H-[1,2]dithiolo[3,4-b]pyridine-3-thione CAS No. 3445-78-1](/img/structure/B1331154.png)

3H-[1,2]dithiolo[3,4-b]pyridine-3-thione

Descripción general

Descripción

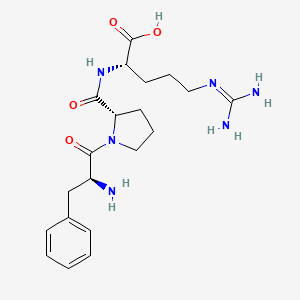

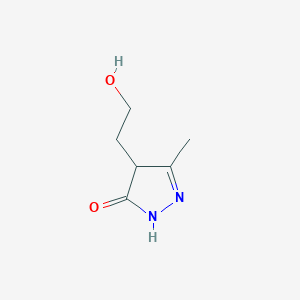

3H-[1,2]dithiolo[3,4-b]pyridine-3-thione (3H-DTPT) is an organosulfur compound with a unique structure. It is a heterocyclic compound containing sulfur and nitrogen atoms, and is a member of the dithiolopyridine family. 3H-DTPT is a versatile compound that has been used for a variety of applications, including synthetic organic chemistry, drug design, and materials science.

Aplicaciones Científicas De Investigación

Synthesis and Characterization

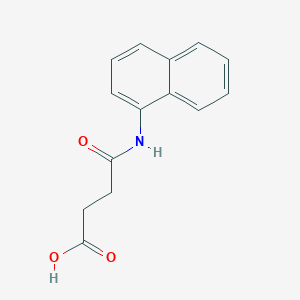

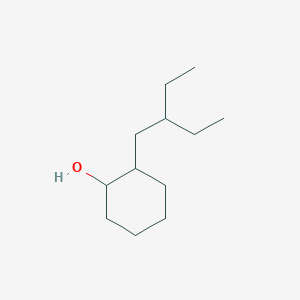

- 3H-[1,2]dithiolo[3,4-b]pyridine-3-thione is involved in various chemical synthesis processes. For instance, it reacts with primary alkylamines to produce 1,2-dihydro-2-thioxo-3-pyridinecarbothioamides and other minor products, highlighting its reactivity and potential for creating new compounds (Borgna et al., 1993).

- The synthesis of 2-substituted isothiazolo[5,4-b]pyridine-3(2H)-thiones and N-substituted 2-sulfanylnicotinamides demonstrates the versatility of this compound derivatives in chemical production (Pregnolato et al., 2000).

Chemical Reactivity and Derivatives

- Studies have explored the creation of various heterocyclic systems like pyridyl-substituted [1,3]Dithiolo[4,5-b][1,4]dithiine-2-thiones, further expanding the range of derivatives and applications of this compound (Koshevaya et al., 2005).

- The synthesis of 1,3-dithiin dithioortho esters from reactions involving Fischer carbenes and 3H-1,2-dithiole-3-thione derivatives highlights the compound's utility in creating novel chemical structures (Granados et al., 2006).

Applications in Heterocyclic Chemistry

- This compound plays a crucial role in heterocyclic chemistry, as seen in the synthesis of polysubstituted pyridines and their transformation into bicycles and polycycles, indicating its importance in the development of complex organic compounds (Abu-Shanab et al., 2006).

Advanced Synthesis Techniques

- The compound is key in advanced synthesis techniques, such as in the creation of π-conjugated pyridine-based tetrathiafulvalene derivatives, showcasing its role in the synthesis of complex molecular structures (Niu et al., 2014).

Mecanismo De Acción

Target of Action

The primary target of 3H-[1,2]dithiolo[3,4-b]pyridine-3-thione (also known as D3T) is the NLRP3 inflammasome . The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune response. It is also involved in the activation of Nrf2 , a transcription factor that regulates the expression of antioxidant proteins .

Mode of Action

D3T interacts with its targets by downregulating the NLRP3 inflammasome . This interaction inhibits the activation of the JNK pathway, which is involved in the regulation of various cellular processes, including inflammation, apoptosis, and cell survival . D3T is also known to activate the Nrf2-HO-1 signaling pathway .

Biochemical Pathways

The action of D3T affects several biochemical pathways. By downregulating the NLRP3 inflammasome, D3T can modulate the inflammatory response . The activation of the Nrf2-HO-1 signaling pathway by D3T leads to the upregulation of antioxidant proteins, which can protect cells from oxidative stress .

Pharmacokinetics

The molecular weight of d3t (18529 g/mol ) suggests that it may have good bioavailability, as compounds with a molecular weight below 500 g/mol are generally well-absorbed.

Result of Action

The result of D3T’s action at the molecular and cellular level is a decrease in inflammation and an increase in antioxidant activity. This can protect cells from damage caused by oxidative stress . In addition, D3T has been shown to protect retinal pigment epithelium (RPE) cells from UV-induced damage .

Action Environment

The action, efficacy, and stability of D3T can be influenced by various environmental factors. For example, the presence of oxygen in the air or an unsaturated nitrile can act as an oxidizing agent

Propiedades

IUPAC Name |

dithiolo[3,4-b]pyridine-3-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3NS3/c8-6-4-2-1-3-7-5(4)9-10-6/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQBHSIJPOQETLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(N=C1)SSC2=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3NS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80333085 | |

| Record name | 3H-[1,2]dithiolo[3,4-b]pyridine-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80333085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3445-78-1 | |

| Record name | 3H-[1,2]dithiolo[3,4-b]pyridine-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80333085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary reaction pathway of 3H-[1,2]dithiolo[3,4-b]pyridine-3-thione with primary amines?

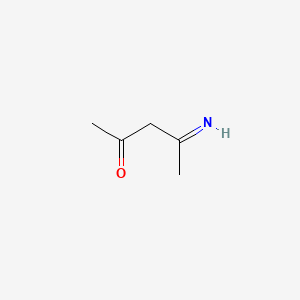

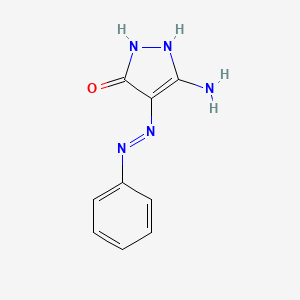

A1: Research indicates that this compound (compound 10) reacts with primary amines, yielding 1,2-dihydro-2-thioxo-3-pyridinecarbothioamides (compounds 11a-g) as the major products []. This reaction also generates two minor products: isothiazolo[5,4-b]pyridine-3(2H)thiones (compounds 12a-g) and 3-imino-3H-1,2-dithiolo[3,4-b]pyridines (compounds 13a-g) []. Further investigation revealed optimized synthetic routes to produce compounds 12 and 13 in good yield [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.